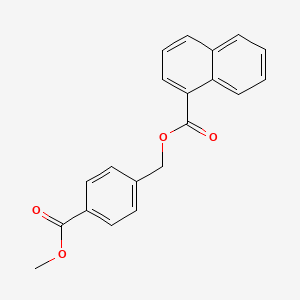

4-(methoxycarbonyl)benzyl 1-naphthoate

Description

Properties

IUPAC Name |

(4-methoxycarbonylphenyl)methyl naphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O4/c1-23-19(21)16-11-9-14(10-12-16)13-24-20(22)18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBHLFFGBLMMCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

4-(Methoxycarbonyl)benzyl 3-Hydroxy-2-naphthoate (CAS 556791-66-3)

- Key Differences : The hydroxyl group at the 3-position of the naphthalene ring enhances hydrogen-bonding capacity, increasing polarity compared to the 1-naphthoate derivative. This modification likely improves aqueous solubility but may reduce thermal stability.

Methyl 4-Bromo-1-naphthoate (CID 22711886)

- Structure : Features a bromine atom at the 4-position of the naphthalene ring and a methoxycarbonyl group.

- Reactivity : Bromine enables nucleophilic substitution reactions, making this compound a precursor for cross-coupling reactions in organic synthesis.

- Physical Properties : Molecular formula C₁₂H₉BrO₂; SMILES string indicates planar aromaticity, typical of naphthoates .

6-(Methoxycarbonyl)-2-naphthoic Acid (CAS 7568-08-3)

- Structure : A carboxylic acid derivative with a methoxycarbonyl group at the 6-position.

- Properties : Solid with a high melting point (270–290°C), suggesting strong intermolecular forces. The carboxylic acid group increases acidity (pKa ~3–4), enabling salt formation (e.g., sodium salts for improved solubility) .

Heterocyclic Derivatives

5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate (Compound 6g)

- Synthesis : Prepared via hydrazine hydrate reaction with an oxadiazole precursor, yielding a triazole ring.

- Properties : Reddish-brown solid (m.p. 166–167°C) with FTIR bands for N-H (3204 cm⁻¹) and C=O (1684 cm⁻¹). The triazole moiety may confer antimicrobial or antitumor activity, though specific data are unavailable .

Styrylthiopyrylium Derivatives (e.g., 8a, 8b)

- Structure: Feature dimethylamino or diethylamino styryl groups fused to thiopyrylium rings.

- Applications: Used as cyanine dyes for optical materials or sensors. The amino groups enhance electron-donating capacity, tuning absorption spectra .

Sodium Salt Derivatives

Sodium 4-(Methoxycarbonyl)phenolate

- Toxicity Profile: NOAEL ≥250 mg/kg/day in rats for repeated-dose toxicity, indicating low systemic risk. The phenolate group increases water solubility, making it suitable for aqueous formulations .

Data Tables

Table 1: Structural and Physical Comparison

Research Findings and Trends

- Synthetic Flexibility : Naphthoate esters serve as versatile intermediates. Brominated derivatives (e.g., Methyl 4-bromo-1-naphthoate) are pivotal in Suzuki-Miyaura couplings , while triazole analogs (Compound 6g) highlight heterocyclic diversification .

- Functional Group Impact : Methoxycarbonyl groups enhance thermal and hydrolytic stability compared to carboxylic acids, as seen in 6-(methoxycarbonyl)-2-naphthoic acid .

- Toxicity Considerations: Sodium salts like Sodium 4-(methoxycarbonyl)phenolate demonstrate low systemic toxicity, supporting their use in industrial and pharmaceutical contexts .

Q & A

Q. Example Workflow :

Collect data at 100 K to minimize thermal motion.

Resolve twinning via TWIN/BASF commands in SHELX.

Validate H-bonding networks using Mercury software.

Advanced: What strategies mitigate low yields in Friedel-Crafts acylation for naphthoate derivatives?

Answer:

Friedel-Crafts reactions often suffer from regioselectivity issues. Strategies include:

- Blocking Groups : Protect reactive sites (e.g., methoxy groups at C-4 position) to direct acylation to the desired position .

- Catalyst Optimization : Use Lewis acids like AlCl₃ in anhydrous dichloroethane at 0–5°C to reduce side reactions.

- Solvent Screening : Polar aprotic solvents (e.g., nitrobenzene) improve electrophile stability .

Case Study :

Acylation of 1-methoxynaphthalene with 1-naphthoyl chloride achieved 65% yield by pre-blocking the C-2 position with a methoxy group, reducing competing C-3 acylation .

Basic: What are the critical stability considerations for long-term storage?

Answer:

- Moisture Sensitivity : Store in desiccators with silica gel to prevent ester hydrolysis.

- Light Sensitivity : Use amber vials to avoid photodegradation.

- Temperature : –20°C for long-term storage; room temperature for short-term (<1 month) .

- Matrix Compatibility : Avoid polypropylene containers; use glass vials to minimize adsorption .

Advanced: How can solid-phase extraction (SPE) optimize analyte recovery in complex matrices?

Answer:

For environmental or biological samples:

- Sorbent Selection : Oasis HLB cartridges (60 mg, 3 cc) retain the compound effectively due to its logP ~3.5.

- Conditioning : Pre-wash with 2 mL methanol followed by 2 mL pH 4.0 water (adjusted with formic acid) .

- Elution : Use 1 mL methanol:acetone (70:30) for >90% recovery. Validate with isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. SPE Protocol :

Load 100 mL sample (pH 4.0) onto HLB cartridge.

Wash with 2 mL 5% methanol in water.

Elute and concentrate under N₂ gas.

Advanced: What role does this compound play in enzyme activity studies or probe development?

Answer:

The ester’s aromaticity and hydrolytic stability make it suitable for:

- Fluorogenic Probes : Modify the naphthoate moiety to introduce fluorophores (e.g., dansyl groups) for detecting esterase activity .

- Enzyme Substrates : Use in kinetic assays for lipases or esterases; monitor hydrolysis via UV-Vis (λ = 280 nm) .

- Drug Delivery : As a prodrug linker, its cleavage under specific pH or enzymatic conditions enables controlled release .

Application Example :

Derivatization with a nitroaniline group enabled real-time monitoring of esterase activity in liver microsomes .

Advanced: How can computational methods predict reactivity for derivative synthesis?

Answer:

- DFT Calculations : Use Gaussian 09 to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DCM vs. THF) to predict yields.

- Docking Studies : For biological applications, dock derivatives into enzyme active sites (e.g., CYP450) using AutoDock Vina .

Case Study :

MD simulations predicted 85% regioselectivity for C-4 acylation over C-1, aligning with experimental results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.